3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 1031585-88-2
VCID: VC5103041
InChI: InChI=1S/C18H22N2O2/c1-3-7-14-12-16(19-22-14)18(21)20-11-6-10-17(20)15-9-5-4-8-13(15)2/h4-5,8-9,12,17H,3,6-7,10-11H2,1-2H3
SMILES: CCCC1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3C
Molecular Formula: C18H22N2O2
Molecular Weight: 298.386

3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole

CAS No.: 1031585-88-2

Cat. No.: VC5103041

Molecular Formula: C18H22N2O2

Molecular Weight: 298.386

* For research use only. Not for human or veterinary use.

3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole - 1031585-88-2

Specification

CAS No. 1031585-88-2
Molecular Formula C18H22N2O2
Molecular Weight 298.386
IUPAC Name [2-(2-methylphenyl)pyrrolidin-1-yl]-(5-propyl-1,2-oxazol-3-yl)methanone
Standard InChI InChI=1S/C18H22N2O2/c1-3-7-14-12-16(19-22-14)18(21)20-11-6-10-17(20)15-9-5-4-8-13(15)2/h4-5,8-9,12,17H,3,6-7,10-11H2,1-2H3
Standard InChI Key QWMVHZJJJDJBDO-UHFFFAOYSA-N
SMILES CCCC1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3C

Introduction

Structural Characteristics and Molecular Features

Core Architecture

The molecule consists of three distinct moieties:

  • A 1,2-oxazole ring (isoxazole) at the core, characterized by adjacent oxygen and nitrogen atoms in a five-membered aromatic system .

  • A pyrrolidine-carboxylate group attached to the oxazole’s 3-position, forming a ketone bridge (C=O\text{C=O}) between the heterocycle and the pyrrolidine nitrogen.

  • A 2-methylphenyl substituent on the pyrrolidine’s 2-position, introducing steric bulk and aromatic interactions.

The propyl group at the oxazole’s 5-position enhances hydrophobicity, potentially influencing membrane permeability .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}
SMILESCCCC1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3C
InChIKeyQWMVHZJJJDJBDO-UHFFFAOYSA-N
Collision Cross-Section (Ų)[M+H]+: 171.8; [M+Na]+: 183.8

Synthetic Pathways and Challenges

Hypothesized Routes

Though no explicit synthesis is documented for this compound, analogous 1,2-oxazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of amidoximes with aldehydes or ketones under acidic conditions .

  • Oxidation: Conversion of dihydrooxazoles to aromatic oxazoles using agents like manganese dioxide .

For this compound, a plausible route involves:

  • Cyclocondensation of a propyl-substituted amidoxime with a 2-(2-methylphenyl)pyrrolidine-carboxylate precursor.

  • Subsequent oxidation to aromatize the oxazole ring .

Technical Hurdles

  • Steric hindrance from the 2-methylphenyl group may impede cyclization.

  • Regioselectivity in oxazole formation requires precise temperature and catalyst control .

HeterocycleHBAHBDAromaticityMetabolic Stability
1,2-Oxazole20HighModerate
Pyrrolidine11LowLow
1,3-Thiazole21HighHigh

Antihypertensive Indications

Physicochemical and ADMET Profiles

Predicted Properties

  • Lipophilicity: Estimated logP\log P ≈ 3.5 (calculated via fragment-based methods).

  • Solubility: Poor aqueous solubility (<10 µM) due to the hydrophobic propyl and aryl groups .

  • Permeability: Likely high (Caco-2 P app > 20 × 10⁻⁶ cm/s), favoring oral absorption.

Metabolic Susceptibility

  • The oxazole ring resists oxidative metabolism, but the pyrrolidine nitrogen may undergo CYP450-mediated oxidation .

Research Gaps and Future Directions

Data Deficiencies

  • No experimental bioactivity data (IC₅₀, Ki) against therapeutic targets.

  • Absence of toxicological profiles (LD₅₀, hERG inhibition).

  • Unverified synthetic reproducibility and yield optimization.

Recommended Studies

  • Molecular docking against ACE/NEP to validate hypothesized mechanisms .

  • In vitro ADMET screening to assess cytotoxicity and metabolic stability.

  • Asymmetric synthesis to explore enantiomer-specific effects.

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